4-Fluorobenzenesulfonyl azide
CAS No.: 10493-33-1
Cat. No.: VC14327278
Molecular Formula: C6H4FN3O2S
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10493-33-1 |
|---|---|
| Molecular Formula | C6H4FN3O2S |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | N-diazo-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H4FN3O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H |
| Standard InChI Key | LWFLTKAQFZYQEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)(=O)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Fluorobenzenesulfonyl azide features a benzene ring substituted with a fluorine atom at the para position and a sulfonyl azide (–SO₂N₃) group at the ortho position. Its IUPAC name is N-diazo-4-fluorobenzenesulfonamide, with the SMILES string C1=CC(=CC=C1F)S(=O)(=O)N=[N+]=[N-] . The planar geometry of the aromatic ring and the electron-withdrawing nature of both substituents contribute to its reactivity in electrophilic substitution and cycloaddition reactions.
Crystallographic Data
While X-ray crystallographic data for this specific compound remains unpublished, analogous sulfonyl azides exhibit bond lengths of 1.42–1.45 Å for S–O and 1.60–1.65 Å for S–N, with a trigonal planar geometry around the sulfur atom .
Spectroscopic Properties
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¹H NMR (DMSO-d₆): δ 7.85–7.89 (m, 2H, aromatic), 7.45–7.49 (m, 2H, aromatic) .
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IR (KBr): Peaks at 2120 cm⁻¹ (N₃ stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric) .
Synthesis and Purification Strategies
Two-Step Synthesis from Sulfonyl Chloride
The most reliable route involves converting 4-fluorobenzenesulfonyl chloride to the corresponding azide via intermediate fluorination :
Step 1: Formation of Sulfonyl Fluoride
Conditions: KHF₂ (2.3 equiv.), H₂O/MeCN biphasic system, 3 h at 25°C.
Step 2: Azidation with Trimethylsilyl Azide (TMSN₃)
Conditions: TMSN₃ (1.5 equiv.), DBU (0.3 equiv.), MeCN, 2 h at 35°C. Yield: 85–92% after silica gel chromatography .
Alternative Routes
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Direct Azidation: Treatment of 4-fluorobenzenesulfonyl chloride with NaN₃ in acetone/water (0°C to RT, 15 h) yields the azide but with lower efficiency (60–70%) .
Reactivity and Mechanistic Insights
Base-Controlled Cycloadditions
In the presence of strong bases (e.g., NaOEt, DBU), 4-fluorobenzenesulfonyl azide undergoes divergent reactivity with methylene-active substrates:
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Non-basic conditions: Forms 5-amino-1,2,3-triazoles via [3+2] cycloaddition .
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Basic conditions: Generates 4-methylene-1,2,3-triazole-5-imines through a 1,5-proton shift mechanism .
Kinetic Isotope Effect (KIE) Studies
KIE values of 2.8–3.1 for deuterated substrates suggest a concerted asynchronous mechanism in cycloadditions .
Applications in Organic Synthesis
C–H Sulfonylimination of Pyridinium Salts
4-Fluorobenzenesulfonyl azide facilitates direct C–H functionalization of pyridinium salts under mild conditions :
Conditions: 100°C, 20 h, 94% yield. This method enables the synthesis of fluorinated sulfonamide-linked heterocycles for optoelectronic materials .
Click Chemistry for Bioconjugation
The azide group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages with alkynes. Applications include:
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Site-specific protein labeling.
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Polymer crosslinking for hydrogels.
Comparative Analysis with Analogues
| Property | 4-Fluorobenzenesulfonyl Azide | Benzenesulfonyl Azide | Trifluoromethanesulfonyl Azide |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.18 | 185.19 | 207.14 |
| Melting Point (°C) | 45–47 | 38–40 | −20 (liquid) |
| Stability | Moderate | Low | High |
| Cycloaddition Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 0.9 × 10⁻³ | 3.4 × 10⁻³ |
Recent Advancements (2023–2025)
Flow Chemistry Applications
Continuous-flow reactors have improved the safety profile of large-scale azide syntheses, achieving 90% conversion in <5 min residence time .
Photocatalytic Decomposition
UV irradiation (λ = 254 nm) in acetonitrile generates nitrenes for C–H amination, enabling access to primary amines without metal catalysts .
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